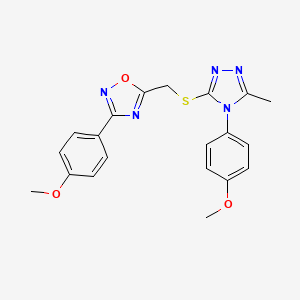
TC-E 5001
Übersicht
Beschreibung
TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.
Wissenschaftliche Forschungsanwendungen
- TC-E 5001 hemmt den WNT-Signalweg, der eine entscheidende Rolle bei der Zellproliferation, -differenzierung und Gewebshomöostase spielt. Durch die Stabilisierung der Axin2-Spiegel stört this compound die WNT-Signalübertragung, was es zu einem potenziellen therapeutischen Ziel für die Krebsbehandlung macht .
- Die in this compound vorhandenen hetero-biarylsysteme tragen zu seiner dualen Aktivität bei. Obwohl weitere Optimierungen erforderlich sind, verspricht diese Strategie vielversprechend für die Entwicklung potenter dualer Inhibitoren der MET- und WNT-Signalübertragung .
- Tankyrasen sind an der Regulierung der WNT-Signalübertragung beteiligt, indem sie die Stabilität von Axin-Proteinen modulieren. Die Hemmung von Tankyrasen kann die Aktivität des WNT-Signalwegs beeinflussen .
- Die Triazol-Einheit in this compound ersetzt den Thiophenring, der in MET-Inhibitoren wie Tepotinib vorkommt. Diese strukturellen Modifikationen ermöglichen es this compound, mit sowohl MET- als auch WNT-Signalwegen zu interagieren .
Hemmung des WNT-Signalwegs
Duale Hemmung von MET-Kinase und WNT-Signalübertragung
Tankyrase-Hemmung
Strukturelle Einblicke
Aussichten für die Arzneimittelentwicklung
Wirkmechanismus
Target of Action
TC-E 5001, also known as 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole, primarily targets Tankyrase 1/2 (TNKS1/2) . TNKS1/2 are enzymes involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound inhibits TNKS1/2 via a novel adenosine pocket binding mechanism . The inhibition constants (Kd values) for TNKS1 and TNKS2 are 79 nM and 28 nM, respectively . This interaction results in the inhibition of the Wnt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation . Additionally, this compound also inhibits Axin2 and STF, with IC50 values of 0.709 μM and 0.215 μM, respectively .
Pharmacokinetics
The compound’s molecular weight (40946) and chemical structure suggest that it may have suitable properties for bioavailability .
Result of Action
The inhibition of TNKS1/2 by this compound leads to the disruption of the Wnt signaling pathway . This results in the stabilization of Axin2 levels , which can influence cell proliferation and differentiation. The specific molecular and cellular effects of this compound’s action would depend on the cell type and the context in which the compound is used.
Biochemische Analyse
Biochemical Properties
TC-E 5001 plays a crucial role in biochemical reactions. It acts as an inhibitor of the Wnt pathway, specifically inhibiting tankyrase 1/2 (TNKS1/2) via novel adenosine pocket binding . The compound also inhibits Axin2 and STF .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting the Wnt signaling pathway, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits TNKS1/2 via novel adenosine pocket binding .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSHPITKSPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















